REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]([C:9]([CH2:15][CH2:16][CH3:17])([CH2:12][CH2:13][CH3:14])[C:10]#[N:11])[CH2:7][CH3:8].[OH2:18]>C(OCC)C>[CH2:15]([C:9]([CH2:6][CH2:7][CH3:8])([CH2:12][CH2:13][CH3:14])[C:10]([NH2:11])=[O:18])[CH2:16][CH3:17]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C#N)(CCC)CCC
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 80° C
|
Type
|
CUSTOM
|
Details
|
gradually formed as the solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The ethereal solution was first washed twice with 200 g of water containing 10% of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried for 24 hours over 125 g of anhydrous sodium sulphate after which the sodium sulphate
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The ether was then eliminated by means of a rotatory evaporator which
|
Type
|
CUSTOM
|
Details
|
provided an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized into fine needles which
|
Type
|
WAIT
|
Details
|
were left under vacuum until a constant weight
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)N)(CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g | |
YIELD: PERCENTYIELD | 92.6% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |